N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,3-oxazole core substituted with 4-methoxyphenyl and methyl groups.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-4-32-23-16-12-21(13-17-23)28(34(29,30)24-8-6-5-7-9-24)18-25-19(2)33-26(27-25)20-10-14-22(31-3)15-11-20/h5-17H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIRHASMIUGBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multiple steps, including nucleophilic aromatic substitution and amidation reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzoyl group through Friedel-Crafts acylation. The phenylethyl group is then attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide has been investigated for its pharmacological properties. Its structure suggests potential as an inhibitor in various biological pathways. Research indicates that compounds with similar structures have shown activity against cancer cell lines and may serve as leads for developing new anticancer agents.
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against specific pathogens. Preliminary tests could focus on its activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies. It can be used to investigate enzyme inhibition or receptor binding, contributing to our understanding of metabolic pathways and signaling mechanisms.
Material Science
Due to its sulfonamide group, this compound may find applications in the development of polymers or coatings with enhanced properties such as thermal stability and chemical resistance. Research into its use as a modifier in polymer matrices could lead to advancements in material durability and performance.
Case Study 1: Anticancer Activity
A study examining a series of sulfonamide derivatives found that compounds structurally related to this compound exhibited selective cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa). The research highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, derivatives of benzenesulfonamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that the presence of methoxy and ethoxy groups contributed to increased membrane permeability, enhancing efficacy.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Oxazole Cores
Key Observations :
- Compared to iCRT3 , the ethoxyphenyl and methoxyphenyl substituents in the target compound may increase lipophilicity (higher logP), affecting membrane permeability.
- The oxazole ring is conserved across analogs, but substituent positions (e.g., 4-methylphenyl vs. 4-methoxyphenyl) influence electronic properties and steric bulk, which could modulate target binding.
Sulfonamide Derivatives Without Oxazole Moieties
Key Observations :
- The target compound’s oxazole-methyl group may enhance metabolic stability compared to simpler sulfonamides like , which lack heterocyclic moieties.
Compounds with Alternative Linker Groups
Key Observations :
- The target compound’s sulfonamide group may confer stronger hydrogen-bonding interactions compared to carboxamide-linked analogs.
Physicochemical Properties
- Molecular Weight : The target compound (~593.7 g/mol) exceeds most analogs (e.g., 381.49 g/mol for iCRT3 ), which may impact bioavailability under Lipinski’s Rule of Five.
- Hydrogen Bonding : The sulfonamide group provides two hydrogen-bond acceptors (S=O), whereas acetamide-linked analogs (e.g., ) offer only one, possibly reducing target affinity.
Biological Activity
N-(4-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and an oxazole ring, suggesting diverse interactions with biological targets.
- IUPAC Name : N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide
- Molecular Formula : CHNOS
- Molecular Weight : 492.6 g/mol
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, similar to other sulfonamide derivatives. The exact molecular targets and pathways remain subjects of ongoing research.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, benzenesulfonamides have been shown to possess activity against various bacterial strains. The specific antimicrobial efficacy of this compound is still under investigation.
Anticancer Properties
Recent studies have explored the anticancer potential of related compounds. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation. For example, compounds with similar oxazole structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit comparable effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
